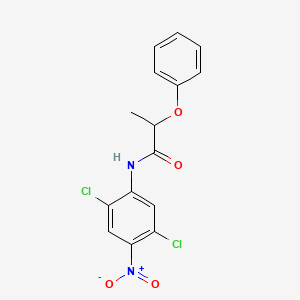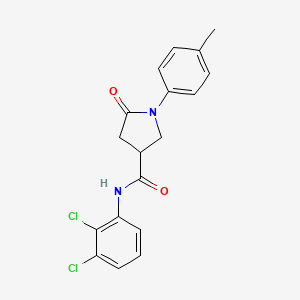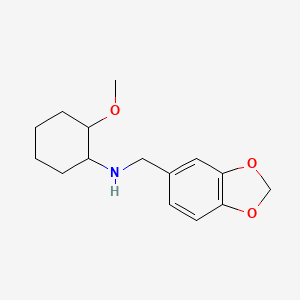
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide, commonly known as Dichlorophen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since been used extensively due to its effectiveness in controlling a wide range of weeds.
Mécanisme D'action
Dichlorophen inhibits the activity of PPO by binding to the active site of the enzyme. This prevents the enzyme from converting protoporphyrinogen to protoporphyrin, which is the precursor for the synthesis of chlorophyll. The accumulation of protoporphyrinogen in the plant cells leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to the plant cells, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Dichlorophen has been shown to have a range of biochemical and physiological effects on plants. It disrupts the normal functioning of the chloroplasts and leads to the accumulation of ROS, which cause oxidative damage to the plant cells. The compound also affects the synthesis of other pigments, such as carotenoids, which are important for photosynthesis. Additionally, Dichlorophen has been shown to affect the expression of genes involved in the stress response and defense mechanisms of plants.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorophen has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly effective in controlling a wide range of weeds, making it a useful tool for studying plant physiology and herbicide resistance. However, the compound has some limitations. It is toxic to humans and animals, and therefore, caution must be taken when handling it. Additionally, it has been shown to have some environmental impacts, such as groundwater contamination and toxicity to non-target organisms.
Orientations Futures
There are several future directions for research related to Dichlorophen. One area of interest is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of herbicide resistance in weeds and the mechanisms underlying it. Additionally, the effects of Dichlorophen on non-target organisms and the environment need to be further investigated to ensure its safe use in agriculture. Finally, the development of new methods for the synthesis of Dichlorophen and other herbicides could lead to more efficient and sustainable production processes.
Conclusion:
In conclusion, Dichlorophen is a herbicide that has been widely used in agriculture for weed control. It works by inhibiting the activity of the enzyme PPO, ultimately leading to the death of the plant. The compound has several advantages for use in laboratory experiments, but caution must be taken when handling it due to its toxicity to humans and animals. There are several future directions for research related to Dichlorophen, including the development of new herbicides, the study of herbicide resistance in weeds, and the investigation of its effects on non-target organisms and the environment.
Méthodes De Synthèse
Dichlorophen is synthesized by reacting 2,5-dichloro-4-nitrophenol with 2-phenoxypropionyl chloride in the presence of a base. The reaction yields Dichlorophen as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Dichlorophen has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including broadleaf weeds, grasses, and sedges. The compound works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. This leads to the destruction of the chlorophyll and ultimately the death of the plant.
Propriétés
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-10-5-3-2-4-6-10)15(20)18-13-7-12(17)14(19(21)22)8-11(13)16/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFCMWUOUJDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5035030.png)
![2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)
![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)

![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5035065.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5035092.png)
![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)

